2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride, also known as DMXB-A, is a novel compound that has been the subject of numerous studies in recent years. This compound has been found to have a range of potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. In
Mécanisme D'action
The exact mechanism of action of 2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride is not fully understood, but it is believed to act on the cholinergic system in the brain. This compound has been found to activate the alpha7 nicotinic acetylcholine receptor, which is involved in cognitive function and inflammation. Activation of this receptor has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its effects on the cholinergic system, this compound has been found to increase the release of dopamine and serotonin in the brain. This may contribute to its potential therapeutic effects in the treatment of schizophrenia. Additionally, this compound has been found to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride as a research tool is its specificity for the alpha7 nicotinic acetylcholine receptor. This allows researchers to selectively activate this receptor and study its effects on cognitive function and inflammation. However, one limitation of this compound is that it has a relatively short half-life, which may make it difficult to use in long-term studies.
Orientations Futures
There are many potential future directions for research on 2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride. One area of interest is in the development of more potent and selective compounds that target the alpha7 nicotinic acetylcholine receptor. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the cholinergic system. Finally, clinical trials are needed to determine the safety and efficacy of this compound in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
In conclusion, this compound is a novel compound that has shown great potential in the treatment of neurological disorders. Its specificity for the alpha7 nicotinic acetylcholine receptor makes it a valuable research tool, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride involves the reaction of 3-chloro-5-methoxybenzoyl chloride with 2,7-diazaspiro[4.5]decane in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of this compound. This method has been shown to be efficient and yields a high purity product.
Applications De Recherche Scientifique
2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of Alzheimer's disease. This compound has been found to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease. Additionally, this compound has been shown to have potential in the treatment of schizophrenia, as it has been found to reduce symptoms such as hallucinations and delusions.
Propriétés
IUPAC Name |
(3-chloro-5-methoxyphenyl)-(2,9-diazaspiro[4.5]decan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-21-14-8-12(7-13(17)9-14)15(20)19-6-4-16(11-19)3-2-5-18-10-16/h7-9,18H,2-6,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBKDKCLTBWFRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC3(C2)CCCNC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.